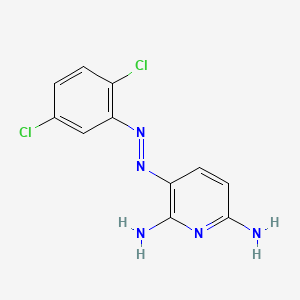
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is a synthetic organic compound primarily used as a non-reactive hair coloring agent in oxidative hair dye formulations . It is known for its vibrant color properties and stability, making it a popular choice in the cosmetic industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine typically involves the azo coupling reaction between 2,5-dichloroaniline and 2,6-diaminopyridine. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the azo bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to its corresponding amine derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine has several scientific research applications:
Chemistry: It is used as a model compound in studying azo dye chemistry and reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to investigate its potential use in medical diagnostics and treatments.
Mechanism of Action
The mechanism of action of 2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine involves its interaction with hair keratin. The compound forms a stable complex with the hair fibers, resulting in a long-lasting color effect. The presence of amino groups enhances its binding affinity to the hair, ensuring better color retention .
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-3-((pyridin-3-yl)azo)pyridine: Another azo dye with similar properties but different substituents.
2,6-Diamino-3-((phenyl)azo)pyridine: Lacks the dichloro substituents, resulting in different color properties.
Uniqueness
2,6-Diamino-3-((2,5-dichlorophenyl)azo)pyridine is unique due to the presence of dichloro substituents, which enhance its color stability and intensity. This makes it particularly suitable for applications requiring long-lasting and vibrant colors .
Properties
CAS No. |
74037-44-8 |
|---|---|
Molecular Formula |
C11H9Cl2N5 |
Molecular Weight |
282.13 g/mol |
IUPAC Name |
3-[(2,5-dichlorophenyl)diazenyl]pyridine-2,6-diamine |
InChI |
InChI=1S/C11H9Cl2N5/c12-6-1-2-7(13)9(5-6)18-17-8-3-4-10(14)16-11(8)15/h1-5H,(H4,14,15,16) |
InChI Key |
VKEAYWZFIYWSQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=NC2=C(N=C(C=C2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





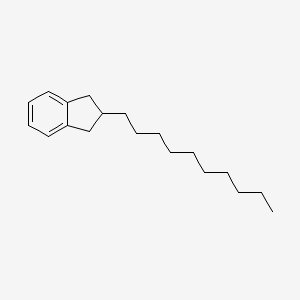
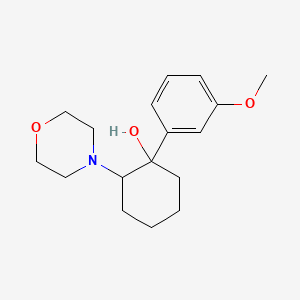
![N-[(4-Formylphenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14459767.png)
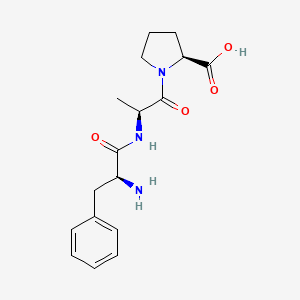
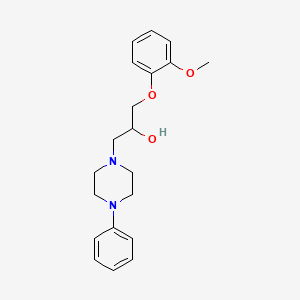
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)

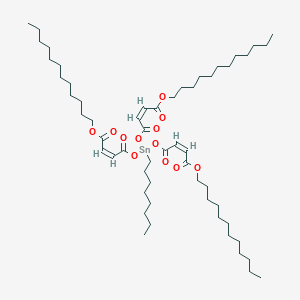
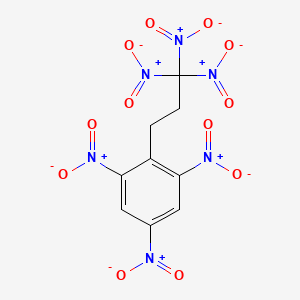
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
